1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluorobenzyl group and the methyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 4-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluorobenzyl ketones or carboxylic acids.
Reduction: Formation of difluorobenzyl alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-5-amine: Similar structure with a different position of the amine group.
1-(2,3-difluorobenzyl)-3-methyl-1H-pyrazol-4-amine: Similar structure with a different position of the methyl group.
1-(2,3-difluorobenzyl)-4-ethyl-1H-pyrazol-3-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to the specific arrangement of the difluorobenzyl and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11F2N3 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H11F2N3/c1-7-5-16(15-11(7)14)6-8-3-2-4-9(12)10(8)13/h2-5H,6H2,1H3,(H2,14,15) |
InChI Key |
BFYKXFPQPOHDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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